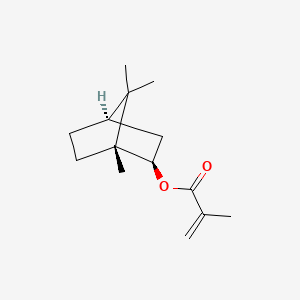

イソボルニルメタクリレート

概要

説明

Isobornyl methacrylate is a versatile monomer known for its unique chemical structure and properties. It is a colorless or pale yellow liquid with the chemical formula C14H22O2 and a molecular weight of 222.32 g/mol . This compound is characterized by its high glass transition temperature, low viscosity, and excellent compatibility with various resins and solvents . It is widely used in the production of high-performance polymers and coatings due to its ability to impart hardness, flexibility, and resistance to environmental factors .

科学的研究の応用

General Properties of Isobornyl Methacrylate

Isobornyl methacrylate is a colorless, transparent liquid that combines hardness and flexibility. Its polymer exhibits excellent light stability, abrasion resistance, and weather resistance, making it suitable for diverse applications. Additionally, it has lower moisture absorption compared to methyl methacrylate (MMA), enhancing its performance in various formulations .

Dental Applications

IBOMA plays a crucial role in dental materials:

- Dental Resins : It is commonly used in the formulation of dental resins for crowns, fillings, and dentures. The inclusion of IBOMA helps reduce polymerization shrinkage, improving the fit and longevity of dental restorations .

- Dental Adhesives : IBOMA is also employed in dental adhesives, enhancing bonding strength and durability in restorative procedures .

Medical Device Manufacturing

The medical industry benefits significantly from IBOMA:

- Implants and Stents : IBOMA is utilized in the production of medical devices such as stents and implants due to its biocompatibility and mechanical properties .

- Drug Delivery Systems : Its ability to form stable polymers makes it suitable for drug delivery systems, ensuring controlled release and efficacy of therapeutic agents .

Adhesives and Coatings

IBOMA's properties make it ideal for various coatings and adhesive formulations:

- Industrial Coatings : It is used in coatings for plastics, metals, and wood, providing durability and resistance to environmental factors .

- Adhesives : IBOMA enhances the performance of adhesives across multiple applications, including automotive and construction sectors where high-performance bonding is required .

Electronics

In the electronics industry, IBOMA finds applications in:

- Semiconductors : It is utilized in the manufacturing of semiconductors and printed circuit boards (PCBs), contributing to the reliability and performance of electronic components .

- UV-Curable Adhesives : IBOMA is incorporated into UV-curable adhesives that are essential for electronic assembly processes, providing quick curing times and strong adhesion .

Case Study 1: Dental Composites

A study evaluated the physicochemical properties of flowable composites using IBOMA as a diluent monomer. The results indicated improved mechanical properties compared to traditional formulations, highlighting IBOMA's potential to enhance dental materials' performance .

Case Study 2: UV-Curable Adhesives

Research on UV-curable hybrid epoxy adhesives demonstrated that incorporating IBOMA resulted in satisfactory light curability while maintaining thermal stability. This study emphasized IBOMA's role in developing advanced adhesive systems that meet industry demands for performance .

Market Insights

The market for Isobornyl Methacrylate is projected to grow significantly:

- Market Size : Valued at approximately USD 180 million in 2023, it is expected to reach USD 300 million by 2030, with a CAGR of 7.5% .

- End-Use Industries : The healthcare sector remains the largest consumer due to the demand for dental and medical supplies, followed by automotive and construction industries which require high-performance coatings and adhesives .

作用機序

Target of Action

Isobornyl Methacrylate (IBOMA) is a specialty monomer that imparts several desirable properties to polymers . It is primarily used in the formulation of coatings and in the cosmetics industry . The primary targets of IBOMA are the polymers to which it is added, enhancing their properties such as hardness, weathering resistance, and crack resistance .

Mode of Action

IBOMA combines a complex, aliphatic polycyclic structure with methacrylate functionality . It is a reactive solvent with low vapor pressure that facilitates free radical polymerization . This process forms a polymer with a high glass transition temperature (Tg) . The large polycyclic side chains of IBOMA are responsible for the unique properties it imparts to polymers .

Biochemical Pathways

The majority of polymers utilizing IBOMA are synthesized by radical-initiated chain polymerization reactions of the methacrylate group . Through co-polymerization with a wide variety of acrylate and methacrylate functional monomers, IBOMA-containing polymers suitable for countless applications can be produced .

Pharmacokinetics

It’s important to note that iboma is a reactive solvent with low vapor pressure , which could influence its distribution and interaction in the formulation processes.

Result of Action

When incorporated into a co-polymer with compatible monomers, IBOMA can provide many property improvements to coatings formulations . These include increased hardness and higher glass transition temperatures . The increased flexibility of IBOMA-containing polymers also enhances the adhesion of the coatings formulated from them . In the cosmetics industry, IBOMA helps to improve the texture, spreadability, and adhesion of products, resulting in a smoother and more even application .

Action Environment

The action of IBOMA can be influenced by environmental factors. For instance, the polymerization process facilitated by IBOMA is temperature-dependent . Also, the performance of coatings formulated with IBOMA, such as their resistance to weathering and cracking, can be affected by environmental conditions .

準備方法

Synthetic Routes and Reaction Conditions: Isobornyl methacrylate can be synthesized through several methods. One common approach involves the reaction of camphene with methacrylic acid in the presence of a catalyst. For example, a photocatalytic method using UV light and a zirconium-based catalyst can be employed to achieve the desired product . Another method involves the esterification of isoborneol with methacrylic anhydride in the presence of a polymerization inhibitor and a catalyst such as 4-dimethylamino pyridine .

Industrial Production Methods: In industrial settings, isobornyl methacrylate is typically produced using continuous processes in reactors such as kettle reactors or fixed-bed tube reactors. These methods often utilize molecular sieves as catalysts and involve the reaction of camphene with methacrylic acid or methacrylic anhydride . The reaction conditions are optimized to ensure high yield and selectivity, with typical reaction temperatures ranging from 60°C to 80°C and reaction times of 8-16 hours .

化学反応の分析

Types of Reactions: Isobornyl methacrylate primarily undergoes radical-initiated chain polymerization reactions due to the presence of the methacrylate group . It can also participate in copolymerization reactions with other acrylate and methacrylate monomers to form polymers with enhanced properties .

Common Reagents and Conditions: Common reagents used in the polymerization of isobornyl methacrylate include radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide. The polymerization reactions are typically carried out at temperatures ranging from 60°C to 80°C .

Major Products Formed: The major products formed from the polymerization of isobornyl methacrylate are high-performance polymers with high glass transition temperatures, improved hardness, and enhanced resistance to environmental factors . These polymers are used in various applications, including coatings, adhesives, and specialty plastics .

類似化合物との比較

Isobornyl methacrylate can be compared to other methacrylate monomers such as methyl methacrylate and α-pinene methacrylate. While methyl methacrylate is known for its high glass transition temperature and hardness, it tends to be brittle . In contrast, isobornyl methacrylate provides a balance of hardness and flexibility, making it less prone to cracking . α-Pinene methacrylate, another similar compound, exhibits self-crosslinking properties, which can be advantageous in certain applications . isobornyl methacrylate’s unique combination of properties, including its high glass transition temperature, low viscosity, and excellent compatibility with various resins, sets it apart from other methacrylate monomers .

特性

CAS番号 |

7534-94-3 |

|---|---|

分子式 |

C14H22O2 |

分子量 |

222.32 g/mol |

IUPAC名 |

[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3/t10?,11?,14-/m0/s1 |

InChIキー |

IAXXETNIOYFMLW-MGULZYLOSA-N |

SMILES |

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |

異性体SMILES |

CC(=C)C(=O)OC1CC2CC[C@@]1(C2(C)C)C |

正規SMILES |

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |

沸点 |

112-117 °C at 0.33 kPa |

密度 |

0.980 @ 25 °C |

Key on ui other cas no. |

7534-94-3 |

物理的記述 |

Liquid Clear liquid; [MSDSonline] |

ピクトグラム |

Irritant; Environmental Hazard |

関連するCAS |

64114-51-8 |

賞味期限 |

Storage of this product at elevated temperatures (>30 °C or >85 °F) reduces the shelf-life. The typical shelf-life for this product is 12 months. /Formulation >99% Isobornyl methacrylate/ |

蒸気圧 |

0.11 [mmHg] 0.11 mm Hg @ 25 °C /Estimated/ |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of IBMA?

A1: The molecular formula of IBMA is C13H20O2, and its molecular weight is 208.30 g/mol.

Q2: How can I confirm the structure of IBMA using spectroscopy?

A2: The structure of IBMA can be confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR) spectroscopy, and 13C NMR spectroscopy. [, , , ]

Q3: Why is IBMA used in the synthesis of pressure-sensitive adhesives (PSAs)?

A3: IBMA enhances the cohesion and adhesion properties of PSAs. When incorporated into acrylic-based PSAs, IBMA increases the glass transition temperature (Tg) of the resulting copolymer, leading to improved cohesion. []

Q4: Can IBMA be used to improve the properties of natural materials like wood?

A4: Yes, IBOMA can be impregnated into wood and polymerized in situ. This process enhances the water resistance and mechanical properties of wood. For example, treating fast-growing poplar with IBOMA significantly reduces water uptake and improves its modulus of rupture, modulus of elasticity, and compression strength. []

Q5: Does IBMA improve the oil resistance of thermoplastic elastomers (TPEs)?

A5: Yes, incorporating short IBMA blocks into TPEs enhances their oil resistance. This is attributed to the hydrophobic nature of the IBMA segments within the TPE structure. []

Q6: Is IBMA used as a catalyst?

A6: While IBMA itself is not typically used as a catalyst, its synthesis often involves catalysts. For instance, strong acid cation-exchange resins like CT800 have demonstrated excellent catalytic performance in the synthesis of IBMA from camphene and methacrylic acid. []

Q7: Are there computational studies on IBMA polymerization?

A7: While detailed computational studies specifically on IBMA might be limited in the provided research, the copolymerization kinetics of IBMA with other methacrylates have been extensively studied. These studies utilize kinetic models to understand the reactivity ratios of IBMA and its influence on copolymer properties. [, ]

Q8: How does the bulky isobornyl group of IBMA influence its polymerization kinetics compared to other methacrylates?

A8: The bulky isobornyl group in IBMA hinders its polymerization kinetics, resulting in a slower polymerization rate compared to less bulky methacrylates. This is evident in the higher mean sequence length and lower run number observed for IBMA in copolymerization reactions. []

Q9: Are there any specific SHE regulations regarding IBMA?

A10: While specific SHE regulations for IBMA are not explicitly discussed in the provided research, its use in applications like medical adhesives and dental resins highlights the importance of biocompatibility and safety considerations. Further research and regulatory guidelines are crucial to ensure responsible use and minimize potential risks. [, , ]

Q10: What are some essential tools for studying IBMA polymerization?

A10: Essential tools for studying IBMA polymerization include:

- Spectroscopic Techniques: FTIR, 1H NMR, 13C NMR for structural characterization. [, , , ]

- Chromatographic Techniques: Gel permeation chromatography (GPC) for analyzing molecular weight distribution. [, ]

- Thermal Analysis: Differential scanning calorimetry (DSC) for determining glass transition temperature and thermal properties. [, , ]

- Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for morphological analysis. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。